
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
Descripción general
Descripción
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and has been shown to have a variety of interesting and useful properties. In
Mecanismo De Acción
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate works by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate is a useful tool in scientific research due to its wide range of applications and its ability to inhibit various enzymes and proteins. However, it also has some limitations. This compound is toxic in high doses and can cause liver damage. Additionally, it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for the use of 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate in scientific research. One area of interest is the development of new pharmaceuticals and natural products using this compound as a building block. Additionally, this compound could be used as a chiral auxiliary in the synthesis of new chiral compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Conclusion:
This compound is a versatile chemical compound with a wide range of scientific research applications. Its ability to inhibit various enzymes and proteins makes it a valuable tool in the development of new pharmaceuticals and natural products. While there are some limitations to its use, further research is needed to fully understand its potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and natural products. It has also been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions.
Propiedades
IUPAC Name |
dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSCSGNXGMGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



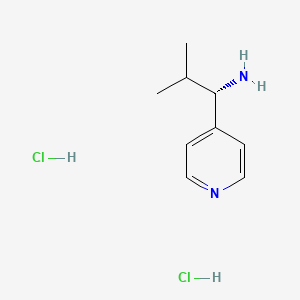
![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)

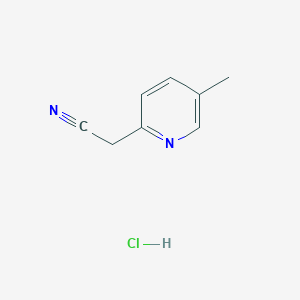

![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)
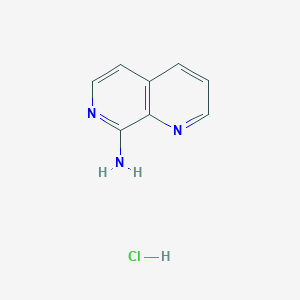

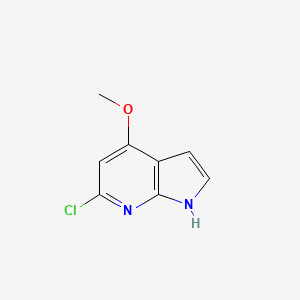
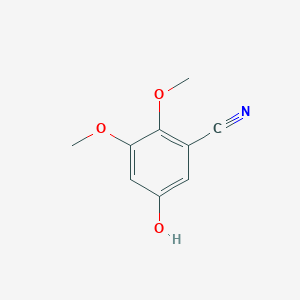
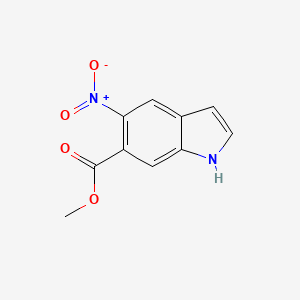

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)